1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole
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Overview
Description
1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. The reaction conditions usually involve high temperatures and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-methyl-1H-benzimidazole and 1-methylbenzimidazole. These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties . 1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole is unique due to its specific substituents, which confer distinct biological activities .
Properties
Molecular Formula |
C22H28N4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-methyl-2-[[4-(4-propylphenyl)piperazin-1-yl]methyl]benzimidazole |
InChI |
InChI=1S/C22H28N4/c1-3-6-18-9-11-19(12-10-18)26-15-13-25(14-16-26)17-22-23-20-7-4-5-8-21(20)24(22)2/h4-5,7-12H,3,6,13-17H2,1-2H3 |
InChI Key |
OVFXLVHPQKSVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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